

Experimental protocol for formylation of 3,5-dimethoxyphenol.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dimethoxysalicylaldehyde

Cat. No.: B1329352

[Get Quote](#)

Application Note: Formylation of 3,5-Dimethoxyphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formylation of phenols is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. 3,5-dimethoxyphenol is an electron-rich aromatic compound, making it a suitable substrate for electrophilic formylation. This document provides detailed protocols for the formylation of 3,5-dimethoxyphenol to produce 4-formyl-3,5-dimethoxyphenol (also known as 4-hydroxy-2,6-dimethoxybenzaldehyde), a valuable building block in organic synthesis. The primary method detailed is the Vilsmeier-Haack reaction, a reliable and scalable approach. An alternative method using dichloromethyl methyl ether and titanium tetrachloride is also presented.

Quantitative Data Summary

The following table summarizes the quantitative data for two different methods for the formylation of 3,5-dimethoxyphenol.

Parameter	Vilsmeier-Haack Reaction	TiCl ₄ / Dichloromethyl methyl Ether
Product	4-Formyl-3,5-dimethoxyphenol	6-Hydroxy-2,4-dimethoxybenzaldehyde
Starting Material	3,5-Dimethoxyphenol	3,5-Dimethoxyphenol
Key Reagents	POCl ₃ , DMF	TiCl ₄ , Dichloromethyl methyl ether
Solvent	None (POCl ₃ as reagent/solvent)	Dichloromethane (DCM)
Yield	56% (overall)	63%
Purity	>95% (by ¹ H NMR, HPLC)[1]	Chromatographically pure
Product Appearance	Pale orange powder[1]	Pale orange solid[2]
Melting Point (°C)	223-225[1]	70-72[2]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol

This protocol is an adaptation of a large-scale Vilsmeier-Haack formylation procedure.[1] This reaction introduces a formyl group onto the electron-rich phenol ring.[3][4]

Materials and Reagents:

- 3,5-Dimethoxyphenol
- Phosphorus oxychloride (POCl₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Chloroform (CHCl₃)
- Sodium Hydroxide (NaOH) pellets

- Argon (or other inert gas)
- Deionized water

Equipment:

- Three-neck round-bottomed flask (4 L for a 5 mol scale)
- Mechanical stirrer
- Addition funnel (1 L)
- Thermometer
- Ice bath
- Filter funnel
- Vacuum oven

Procedure:

- Reaction Setup: In a 4 L three-neck round-bottomed flask equipped with a mechanical stirrer, a 1 L addition funnel, and a thermometer, add 3,5-dimethoxyphenol (770 g, 5.00 mol) and phosphorus oxychloride (936 mL, 10.04 mol) under an argon atmosphere.[1]
- Reagent Addition: Stir the mixture for 10 minutes and then cool to 0°C using an ice bath.[1]
- Add anhydrous DMF (582 mL, 7.52 mol) dropwise via the addition funnel over a period of 4 hours. It is critical to maintain the internal temperature below 10°C throughout the addition.[1]
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 16 hours. The reaction mixture will become very viscous as it progresses.[1]
- Hydrolysis: After 16 hours, carefully and slowly pour the viscous reaction mixture into a large container with 8 L of crushed ice.

- Neutralization: Adjust the pH of the aqueous mixture to 6.0 by the portion-wise addition of NaOH pellets (approximately 1.2 kg). This step should be performed with vigorous stirring and cooling.
- Product Isolation: Collect the resulting precipitate using a filter funnel and dry it in a vacuum oven at 40°C overnight.[1]
- Purification (Trituration): The crude product contains the desired 4-formyl isomer along with byproducts like the 2-formyl regioisomer and a bisformylated derivative.[1] To purify, triturate the collected solid three times with 950 mL portions of CHCl₃. The byproducts are more soluble in chloroform than the desired product.[1]
- Final Drying: Dry the remaining solid in a vacuum oven at 40°C for 24 hours to yield 4-formyl-3,5-dimethoxyphenol as a pale orange powder (513 g, 56% yield).[1] The purity of the product should be greater than 95%. [1]

Protocol 2: Formylation using TiCl₄ and Dichloromethyl Methyl Ether

This method provides an alternative route to a formylated derivative of 3,5-dimethoxyphenol.[2]

Materials and Reagents:

- 3,5-Dimethoxyphenol
- Titanium tetrachloride (TiCl₄)
- Dichloromethyl methyl ether
- Anhydrous Dichloromethane (DCM)
- Saturated ammonium chloride (NH₄Cl) solution
- 0.1 N Hydrochloric acid (HCl) solution
- Brine solution
- Silica gel for chromatography

- Hexane/Ethyl Acetate (AcOEt) solvent system

Equipment:

- Round-bottomed flask
- Magnetic stirrer
- Ice bath
- Syringes
- Separatory funnel
- Rotary evaporator
- Chromatography column

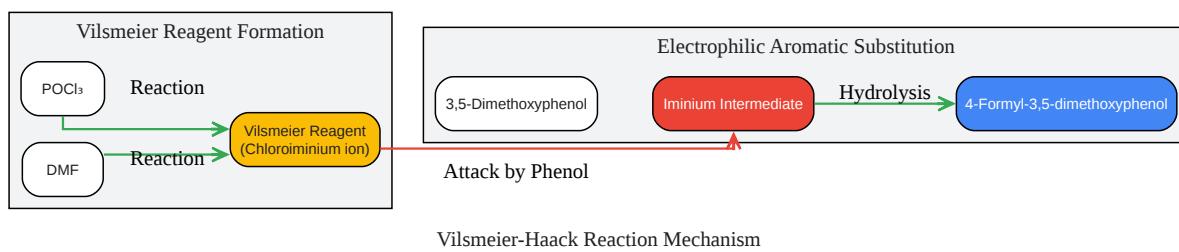
Procedure:

- Reaction Setup: Dissolve 3,5-dimethoxyphenol (502.8 mg, 3.26 mmol) in dry DCM (10 mL) in a round-bottomed flask under an argon atmosphere.[2]
- Reagent Addition: Cool the solution to 0°C in an ice bath. Add TiCl₄ (790 µL, 7.21 mmol, 2.2 eq.) dropwise and stir the reaction mixture for 1 hour.[2]
- Following this, add dichloromethyl methyl ether (330 µL, 3.65 mmol, 1.1 eq.) and allow the mixture to react for an additional 45 minutes.[2]
- Quenching: Quench the reaction by adding a saturated solution of NH₄Cl (25 mL). Allow the mixture to stir for 2 hours.[2]
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 0.1 N HCl solution (3 x 50 mL) and brine (3 x 50 mL).[2]
- Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting orange solid by silica gel chromatography using a hexane/ethyl acetate (9:1) eluent to yield 6-hydroxy-2,4-dimethoxybenzaldehyde (339.0 mg, 63% yield).[2]

Visualizations

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from DMF and POCl_3 . Second, this electrophilic reagent is attacked by the electron-rich 3,5-dimethoxyphenol in an electrophilic aromatic substitution, which after hydrolysis yields the final aldehyde.[4][5]

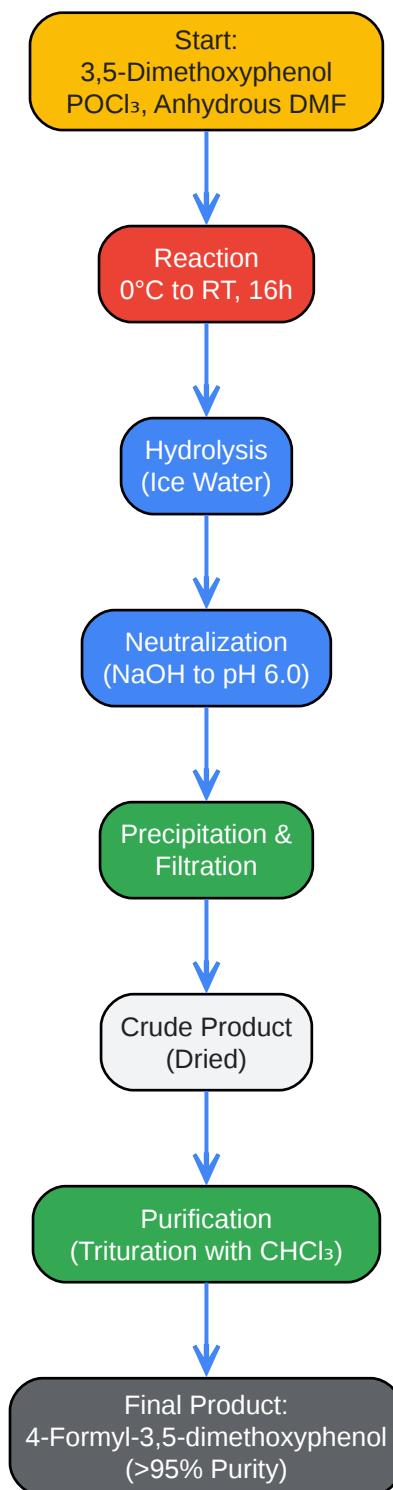


[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Workflow for Protocol 1

The following diagram illustrates the key steps in the synthesis and purification of 4-formyl-3,5-dimethoxyphenol via the Vilsmeier-Haack reaction.



Experimental Workflow for Protocol 1

[Click to download full resolution via product page](#)

Caption: Workflow for Vilsmeier-Haack formylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Formyl-3,5-dimethoxyphenol [erowid.org]
- 2. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Experimental protocol for formylation of 3,5-dimethoxyphenol.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329352#experimental-protocol-for-formylation-of-3-5-dimethoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com